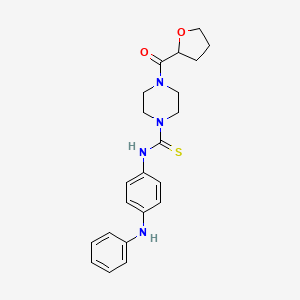
N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
描述
N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as TFP, is a chemical compound that has been studied for its potential use in scientific research. TFP has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve its interaction with the dopamine D2 receptor and the sigma-1 receptor. N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to act as a partial agonist at the dopamine D2 receptor, meaning that it activates the receptor to a lesser extent than the full agonist dopamine. N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to act as an antagonist at the sigma-1 receptor, meaning that it blocks the receptor from being activated by its natural ligands.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have a variety of biochemical and physiological effects. In animal studies, N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to increase locomotor activity and decrease anxiety-like behavior. N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to increase dopamine release in the brain, which may contribute to its effects on behavior.
实验室实验的优点和局限性
N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in behavior. N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is also relatively selective for the dopamine D2 receptor, meaning that it is less likely to interact with other receptors and produce unwanted effects.
One limitation of N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects. Another limitation is its partial agonist activity at the dopamine D2 receptor, which may make it less effective than full agonists for certain types of experiments.
未来方向
There are several future directions for research on N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One area of interest is the role of N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in the regulation of dopamine signaling and behavior. Another area of interest is the potential use of N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide and its interactions with other receptors and signaling pathways.
科学研究应用
N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. N-(4-anilinophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders.
属性
IUPAC Name |
N-(4-anilinophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c27-21(20-7-4-16-28-20)25-12-14-26(15-13-25)22(29)24-19-10-8-18(9-11-19)23-17-5-2-1-3-6-17/h1-3,5-6,8-11,20,23H,4,7,12-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUCILVFUSQNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4081078.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4081085.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B4081090.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-({2-[(4-methylphenyl)thio]ethyl}amino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081092.png)
![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4081097.png)
![N-{imino[(3-pyridinylmethyl)amino]methyl}benzamide](/img/structure/B4081111.png)
![ethyl 7-chloro-5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4081117.png)
![methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4081126.png)
![1-(3-methoxyphenyl)-3-methyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4081135.png)

![N-(4-fluorobenzyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4081147.png)
![methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B4081164.png)
![6-amino-4-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081174.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)